3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid
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Overview
Description
3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid is a heterocyclic organic compound that features a benzoxazine ring fused with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid typically involves the reaction of 2-aminophenols with 2-bromoalkanoates in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction leads to the formation of an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to yield the desired benzoxazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to optimize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazines and their hydroxy or oxo derivatives .
Scientific Research Applications
3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its use in designing peptidomimetics and other bioactive molecules.
Mechanism of Action
The mechanism of action of 3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid involves its interaction with specific molecular targets. For instance, as a fibrinogen receptor antagonist, it binds to the receptor and inhibits platelet aggregation, thereby exerting an anti-thrombotic effect . The compound’s structure allows it to fit into the receptor’s binding site, blocking the interaction between fibrinogen and platelets.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl derivatives: These compounds share a similar core structure but differ in the position and nature of substituents.
3,4-dihydro-2H-1,3-benzoxazines: These compounds are structurally related but lack the propanoic acid moiety.
Uniqueness
3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fibrinogen receptor antagonist sets it apart from other benzoxazine derivatives .
Properties
IUPAC Name |
3-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8-12(16)13(7-6-11(14)15)9-4-2-3-5-10(9)17-8/h2-5,8H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMECKMNNIPMEET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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